

Technical Support Center: Stability of Synthetic ELA-11 Peptide in Solution

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Compound of Interest

Compound Name: ELA-11(human)

Cat. No.: B11770342

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of the synthetic ELA-11 peptide in solution during their experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of human ELA-11 and what are its basic physicochemical properties?

A1: The human ELA-11 peptide has the following amino acid sequence: Cys-Met-Pro-Leu-His-Ser-Arg-Val-Pro-Phe-Pro^[1]. Based on this sequence, its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |
|---------------------|---|-----------|
| Amino Acid Sequence | Cys-Met-Pro-Leu-His-Ser-Arg-Val-Pro-Phe-Pro | [1] |
| Molecular Weight | 1283.56 g/mol | [1] |
| Chemical Formula | C58H90N16O13S2 | [1] |
| CAS Number | 1784687-32-6 | [1][2] |

Q2: What are the primary factors that can affect the stability of synthetic ELA-11 in solution?

A2: The stability of ELA-11 in solution is influenced by several factors, including pH, temperature, and the presence of proteases or oxidizing agents[3][4]. Due to its specific amino acid sequence, ELA-11 is susceptible to particular degradation pathways.

Q3: Which amino acid residues in ELA-11 are most susceptible to degradation?

A3: Based on its sequence (Cys-Met-Pro-Leu-His-Ser-Arg-Val-Pro-Phe-Pro), the following residues are of primary concern:

- Cysteine (Cys): The thiol group is prone to oxidation, which can lead to the formation of disulfide bridges, resulting in dimerization or aggregation[5].
- Methionine (Met): The thioether side chain can be oxidized to methionine sulfoxide and further to methionine sulfone[6].
- Histidine (His): The imidazole ring can be susceptible to oxidation[7].
- Serine (Ser): At certain pH levels (e.g., pH 5-6), the peptide backbone can undergo hydrolysis at the N-terminal side of a serine residue[4].
- Arginine (Arg): While generally stable, the peptide bond following arginine can be a target for certain proteases like trypsin.

Q4: What are the recommended storage conditions for lyophilized ELA-11 peptide and ELA-11 in solution?

A4: For optimal stability, storage conditions should be carefully controlled.

| Form | Recommended Storage Temperature | Additional Recommendations | Reference |
|--------------------|---------------------------------------|--|-----------|
| Lyophilized Powder | -20°C or -80°C for long-term storage | Store in a desiccator, protected from light. Aliquot to avoid repeated freeze-thaw cycles. | [5][8] |
| In Solution | -20°C or -80°C for short-term storage | Use sterile, pH-buffered solutions (pH 5-6). Aliquot into single-use volumes to prevent degradation from freeze-thaw cycles. Avoid storing in solution for extended periods. | [5] |

Q5: How can I improve the solubility of my synthetic ELA-11 peptide?

A5: The solubility of a peptide is largely determined by its amino acid composition[9]. ELA-11 contains several hydrophobic residues (Pro, Leu, Val, Phe). If you encounter solubility issues, consider the following:

- Initial Solvent: For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO or DMF before diluting with an aqueous buffer can be effective[10].
- pH Adjustment: Based on its isoelectric point, adjusting the pH of the buffer can improve solubility. For basic peptides, a slightly acidic buffer may help, while acidic peptides may dissolve better in a slightly basic buffer[9].
- Sonication: Brief sonication can help to break up aggregates and aid in dissolution[10].

II. Troubleshooting Guides

This section addresses specific issues that may arise during experiments with ELA-11.

Issue 1: Loss of Peptide Activity Over Time in Solution

- Possible Cause 1: Chemical Degradation
 - Evidence: Inconsistent results in bioassays, unexpected peaks in HPLC analysis.
 - Troubleshooting Steps:
 - Optimize pH: Prepare solutions in a buffer with a pH between 5 and 6 to minimize hydrolysis[5].
 - Minimize Oxidation: Use degassed buffers and consider adding antioxidants like DTT (for Cysteine) or using oxygen-free storage conditions[5].
 - Fresh Preparations: Prepare ELA-11 solutions fresh for each experiment whenever possible.
- Possible Cause 2: Proteolytic Degradation
 - Evidence: Rapid loss of activity, especially when used in cell culture media or plasma. The precursor peptide, ELA-32, has a very short half-life in kidney homogenates (<1 min) and a half-life of approximately 50 minutes in human plasma, with ELA-11 being a resulting metabolite[11]. This suggests ELA-11 itself may be susceptible to further degradation.
 - Troubleshooting Steps:
 - Add Protease Inhibitors: Incorporate a protease inhibitor cocktail into your experimental solutions.
 - Serum-Free Media: If compatible with your experimental design, use serum-free media to reduce the concentration of proteases.

Issue 2: Peptide Precipitation or Aggregation in Solution

- Possible Cause 1: Poor Solubility
 - Evidence: Visible particulates or cloudiness in the solution.

- Troubleshooting Steps:
 - Review Solubilization Protocol: Refer to the solubility guidelines in the FAQ section. Test different solvents on a small aliquot first.
 - Adjust Peptide Concentration: High concentrations can promote aggregation. Try working with a lower concentration if your assay allows.
- Possible Cause 2: Disulfide Bond Formation
 - Evidence: Appearance of a higher molecular weight species corresponding to a dimer in mass spectrometry or SDS-PAGE analysis.
 - Troubleshooting Steps:
 - Add a Reducing Agent: For experiments where the free thiol of Cysteine is important, include a reducing agent like DTT or TCEP in your buffer. Be mindful of the compatibility of these agents with your downstream applications.

III. Experimental Protocols

Protocol 1: General Procedure for Solubilizing Synthetic ELA-11 Peptide

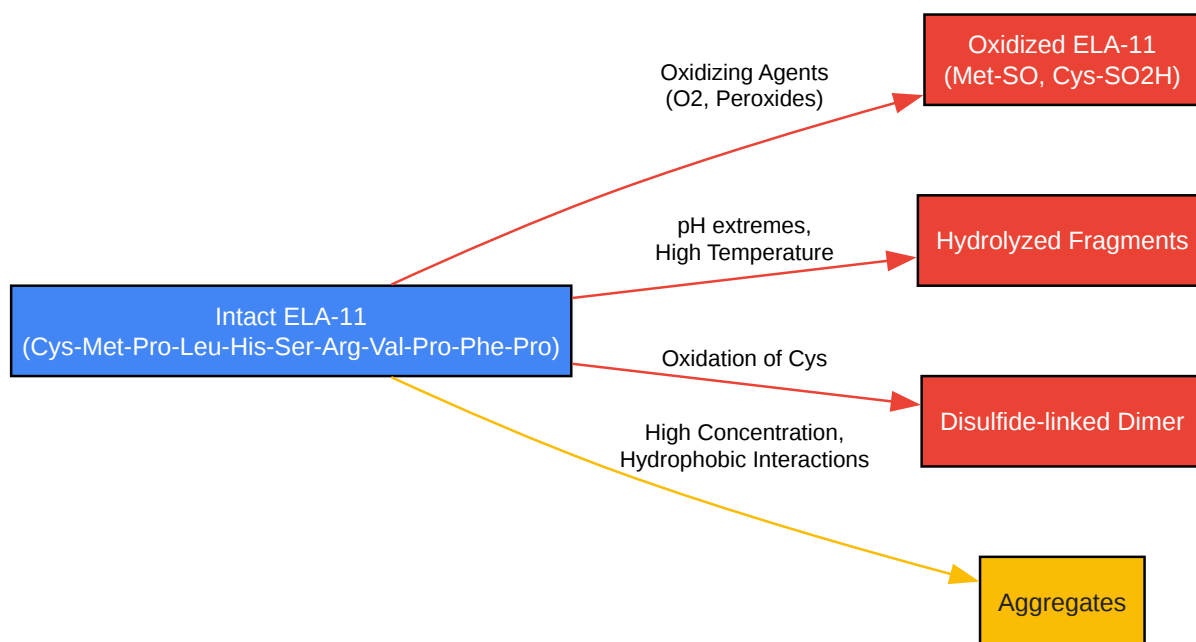
- Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation[10].
- Briefly centrifuge the vial to ensure all the powder is at the bottom[1].
- Based on the peptide's hydrophobic nature, add a minimal amount of a sterile organic solvent (e.g., DMSO) to the vial to wet the peptide.
- Gently vortex or sonicate briefly to aid dissolution[10].
- Slowly add your desired sterile aqueous buffer (e.g., PBS, pH 7.4, or a citrate buffer, pH 5-6 for better stability) to the desired final concentration while vortexing.
- If the peptide remains insoluble, try adjusting the pH of the buffer slightly.

- Once fully dissolved, the solution should be clear. If not, it may indicate insolubility or aggregation.

Protocol 2: Assessing ELA-11 Stability by RP-HPLC

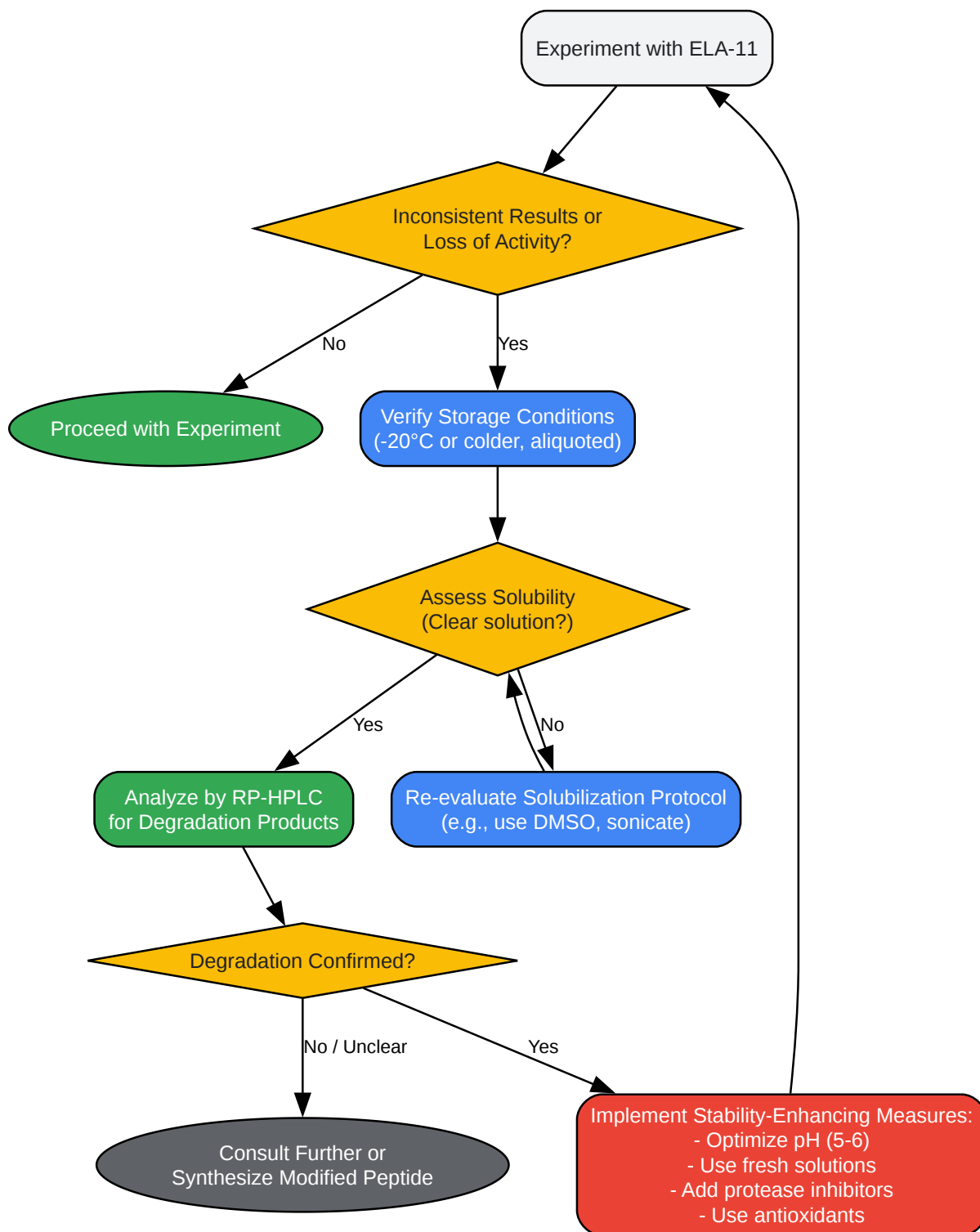
- Prepare a stock solution of ELA-11 in a suitable buffer (e.g., 1 mg/mL in a pH 6.0 phosphate buffer).
- Aliquot the solution into several vials. Store one set of aliquots at 4°C and another at 37°C.
- At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one aliquot from each temperature.
- Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column.
- Monitor the decrease in the area of the main ELA-11 peak and the appearance of new peaks, which indicate degradation products.
- The percentage of intact peptide remaining can be calculated relative to the T=0 time point.

IV. Visualizations



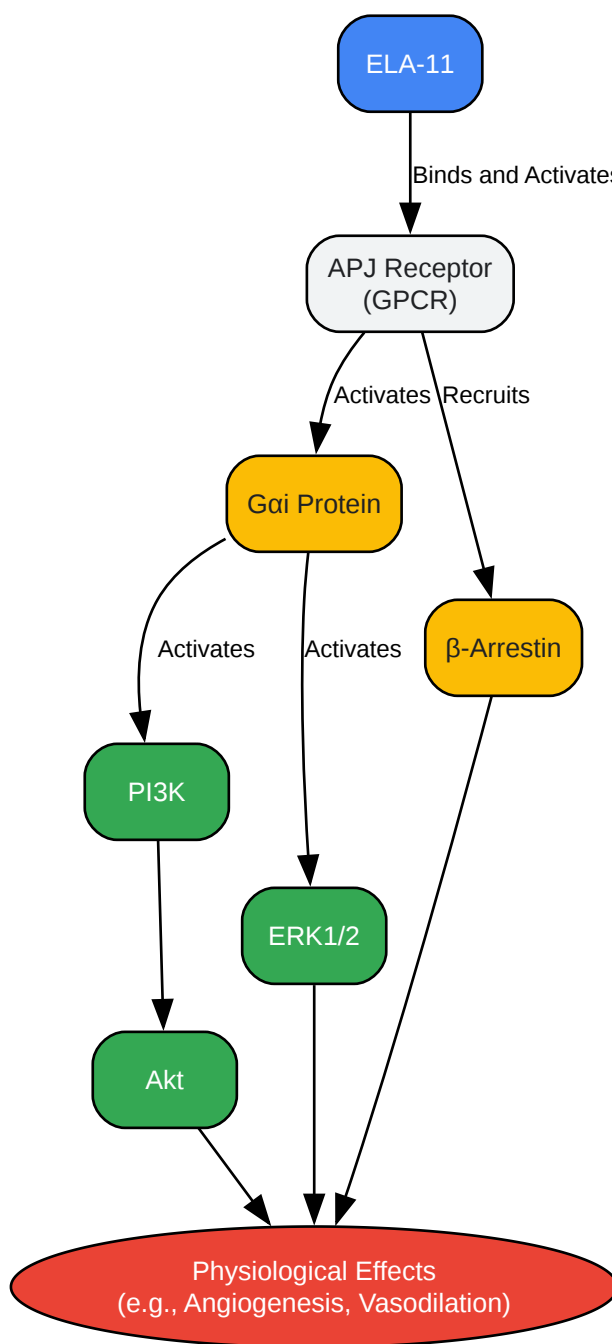
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Caption: Potential degradation pathways for synthetic ELA-11 peptide in solution.



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Caption: Troubleshooting workflow for addressing ELA-11 instability issues.

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Caption: Simplified signaling pathway of the Apelin Receptor (APJ) upon activation by ELA-11.

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